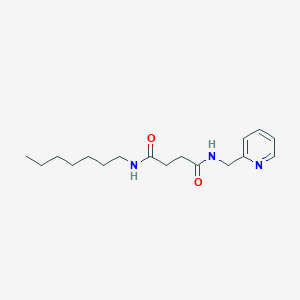
N-heptyl-N'-(pyridin-2-ylmethyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide typically involves the reaction of heptylamine with pyridin-2-ylmethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide oxide, while reduction may produce N-heptyl-N’-(pyridin-2-ylmethyl)butanediamine.
科学的研究の応用
N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
- N-methyl-N’-(pyridin-2-ylmethyl)ethanediamide
- N-(pyridin-2-ylmethyl)acetamide hydrochloride
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide is unique due to its specific structural features, including the heptyl and pyridin-2-ylmethyl groups attached to the butanediamide backbone. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H27N3O2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-heptyl-N'-(pyridin-2-ylmethyl)butanediamide |
InChI |
InChI=1S/C17H27N3O2/c1-2-3-4-5-7-13-19-16(21)10-11-17(22)20-14-15-9-6-8-12-18-15/h6,8-9,12H,2-5,7,10-11,13-14H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
UERGYQLRQRYPOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)CCC(=O)NCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















